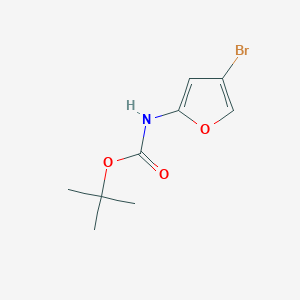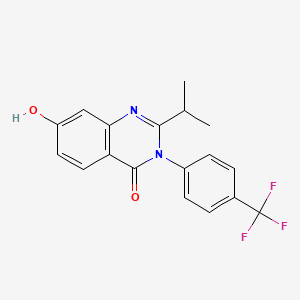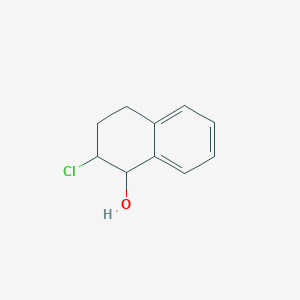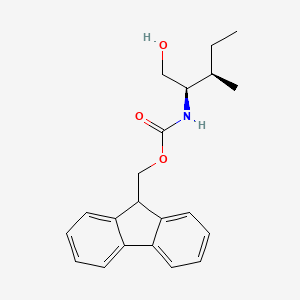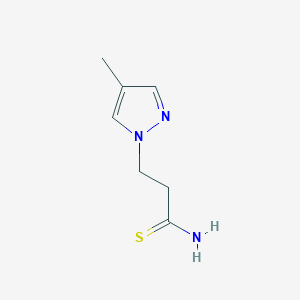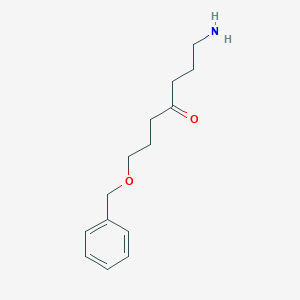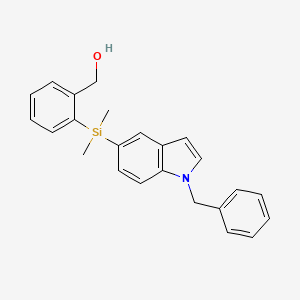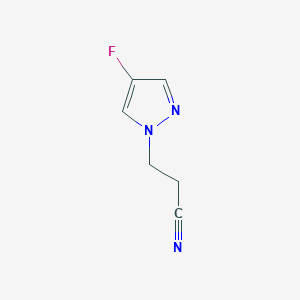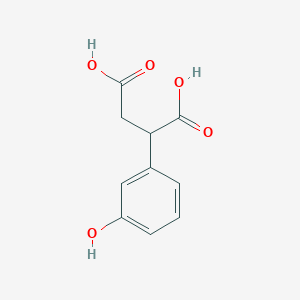
2-(3-Hydroxyphenyl)succinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxyphenyl)succinic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a succinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyphenyl)succinic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the use of 3-hydroxyphenylacetic acid as a starting material, which undergoes a series of reactions including oxidation and esterification to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and improve efficiency.
化学反应分析
Types of Reactions: 2-(3-Hydroxyphenyl)succinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxybenzaldehyde.
Reduction: Formation of 3-hydroxyphenylpropanol or 3-hydroxyphenylpropane.
Substitution: Formation of 3-chlorophenylsuccinic acid or 3-alkylphenylsuccinic acid.
科学研究应用
2-(3-Hydroxyphenyl)succinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-Hydroxyphenyl)succinic acid involves its interaction with various molecular targets and pathways. The hydroxy group on the phenyl ring allows for hydrogen bonding and interaction with enzymes and receptors. The succinic acid moiety can participate in metabolic pathways such as the citric acid cycle, influencing cellular energy production and metabolism.
相似化合物的比较
2-(3-Hydroxyphenyl)succinic acid can be compared with other similar compounds such as:
3-Hydroxybenzoic acid: Similar in structure but lacks the succinic acid moiety.
3-Hydroxyphenylacetic acid: Contains a similar phenyl ring with a hydroxy group but has an acetic acid moiety instead of succinic acid.
2-(4-Hydroxyphenyl)succinic acid: Similar structure but with the hydroxy group in the para position.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C10H10O5 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC 名称 |
2-(3-hydroxyphenyl)butanedioic acid |
InChI |
InChI=1S/C10H10O5/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)(H,14,15) |
InChI 键 |
YBPDFQPNAFMYKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






